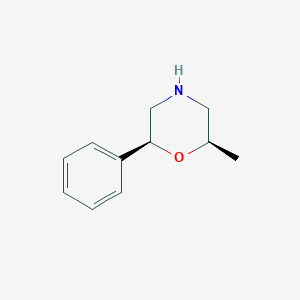
N-(4,4-difluorocyclohexyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4,4-difluorocyclohexyl)benzamide is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic and industrial applications. This compound is characterized by the presence of a benzamide group attached to a 4,4-difluorocyclohexyl moiety, which imparts unique chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,4-difluorocyclohexyl)benzamide typically involves the reaction of 4,4-difluorocyclohexylamine with benzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and purity. The final product is subjected to rigorous quality control measures to ensure it meets the required specifications for its intended applications.
化学反应分析
Types of Reactions
N-(4,4-difluorocyclohexyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.
Substitution: The benzamide group can undergo substitution reactions with nucleophiles, leading to the formation of substituted benzamides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and alcohols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions result in various substituted benzamides.
科学研究应用
N-(4,4-difluorocyclohexyl)benzamide has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of N-(4,4-difluorocyclohexyl)benzamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain proteins or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular processes and signaling pathways, ultimately resulting in the observed biological effects .
相似化合物的比较
N-(4,4-difluorocyclohexyl)benzamide can be compared with other similar compounds, such as:
4,4-difluorocyclohexylamine: This compound shares the 4,4-difluorocyclohexyl moiety but lacks the benzamide group, resulting in different chemical and biological properties.
Benzamide: While benzamide itself is a simpler molecule, the addition of the 4,4-difluorocyclohexyl group in this compound imparts unique characteristics.
N-(4,4-difluorocyclohexyl)-3,4-difluorobenzamide: This compound has additional fluorine atoms on the benzamide group, which can further influence its properties and applications.
The uniqueness of this compound lies in its specific combination of the 4,4-difluorocyclohexyl and benzamide groups, which confer distinct chemical and biological properties that are valuable in various research and industrial contexts.
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(4,4-difluorocyclohexyl)benzamide involves the reaction of 4,4-difluorocyclohexanone with benzoyl chloride in the presence of a base to form N-(4,4-difluorocyclohexyl)benzamide.", "Starting Materials": [ "4,4-difluorocyclohexanone", "benzoyl chloride", "base (e.g. triethylamine)" ], "Reaction": [ "Add 4,4-difluorocyclohexanone to a reaction flask", "Add benzoyl chloride to the reaction flask", "Add a base (e.g. triethylamine) to the reaction flask", "Heat the reaction mixture to reflux for several hours", "Cool the reaction mixture and extract the product with a suitable solvent", "Purify the product by recrystallization or chromatography" ] } | |
CAS 编号 |
2375274-35-2 |
分子式 |
C13H15F2NO |
分子量 |
239.3 |
纯度 |
90 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



